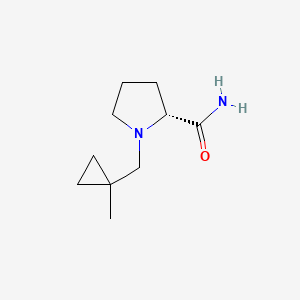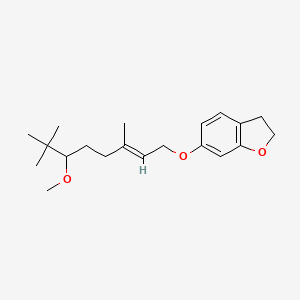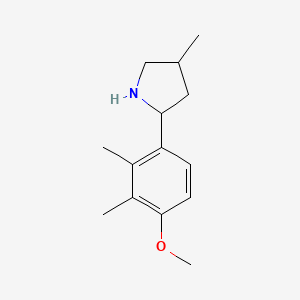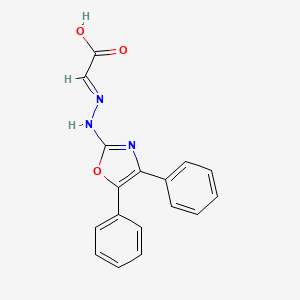
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxazole ring substituted with diphenyl groups and a hydrazono group attached to an acetic acid moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid typically involves the condensation of 4,5-diphenyloxazole-2-carbaldehyde with hydrazine hydrate, followed by the reaction with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is not fully understood, but it is believed to interact with various molecular targets through its hydrazono and oxazole functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
4,5-Diphenyloxazole: Shares the oxazole ring structure but lacks the hydrazono and acetic acid groups.
2-(4,5-Diphenyloxazol-2-yl)acetic acid: Similar structure but without the hydrazono group.
Hydrazonoacetic acid derivatives: Compounds with similar hydrazono and acetic acid functionalities but different substituents on the oxazole ring.
Uniqueness: 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is unique due to the combination of its oxazole ring, diphenyl groups, hydrazono group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(2E)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C17H13N3O3/c21-14(22)11-18-20-17-19-15(12-7-3-1-4-8-12)16(23-17)13-9-5-2-6-10-13/h1-11H,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
LABFCGFWITWXMD-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)N/N=C/C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NN=CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)
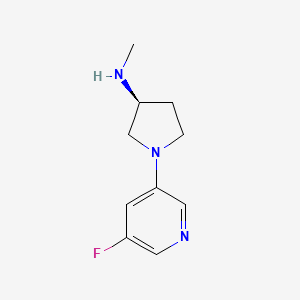

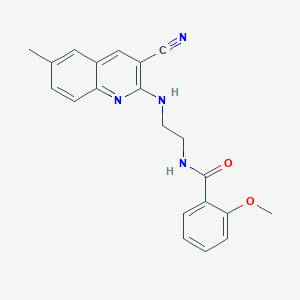
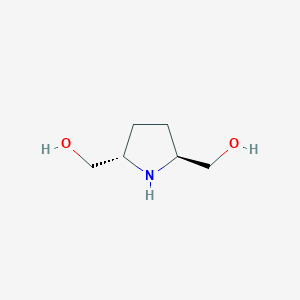
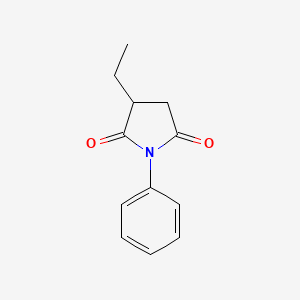

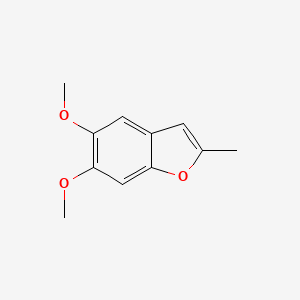
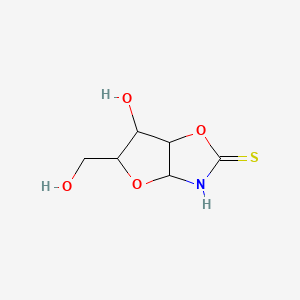
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

